molecular formula C15H18ClN B11955824 2-(4-Methylphenyl)-1-phenylethanamine hydrochloride CAS No. 6273-58-1

2-(4-Methylphenyl)-1-phenylethanamine hydrochloride

Cat. No.: B11955824
CAS No.: 6273-58-1
M. Wt: 247.76 g/mol
InChI Key: ODLKIJQNUWXUEX-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-phenylethanamine hydrochloride is a chemical compound that belongs to the class of substituted phenethylamines It is structurally characterized by the presence of a phenylethylamine backbone with a methyl group attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-phenylethanamine hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-Methylphenyl)-1-phenylethanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of 2-(4-Methylphenyl)-1-phenylethanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylphenyl)-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system. The compound may also interact with various receptors, including adrenergic and serotonergic receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmethcathinone (Mephedrone): Shares structural similarities and exhibits stimulant properties.

    Amphetamine: Another phenethylamine derivative with stimulant effects.

    Methamphetamine: A potent stimulant with a similar chemical structure.

Uniqueness

2-(4-Methylphenyl)-1-phenylethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and interactions with biological targets. Its distinct structure allows for targeted research and potential therapeutic applications that differ from other similar compounds.

Properties

CAS No.

6273-58-1

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

2-(4-methylphenyl)-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14;/h2-10,15H,11,16H2,1H3;1H

InChI Key

ODLKIJQNUWXUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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